BPH-1218
Description
Challenges in Current Anti-Parasitic Pharmacotherapy
The development of effective and sustainable anti-parasitic treatments is fraught with challenges. A primary and escalating concern is the development of drug resistance by parasites to existing therapies. medchemexpress.comnih.gov This resistance can extend to entire classes of compounds, rendering established treatments ineffective. nih.gov Furthermore, many current anti-parasitic drugs were developed decades ago and are often associated with issues of host toxicity and the need for prolonged and complex administration routes, which can be particularly problematic in resource-limited settings. nih.govnih.gov The high cost and significant time investment required to develop new anti-parasitic drugs also present formidable barriers to innovation. researchgate.net These difficulties underscore the urgent need for novel chemical entities and therapeutic strategies to combat parasitic diseases effectively. nih.govuga.edu
Identification of Critical Metabolic Pathways as Drug Targets
A promising strategy in the development of new anti-parasitic drugs is the targeting of metabolic pathways that are essential for the parasite's survival. uga.edunih.gov Metabolic pathways involved in energy production, cell membrane maintenance, and DNA synthesis are prime targets. medchemexpress.comnih.gov A key advantage of this approach is the potential to exploit differences between the metabolic enzymes of the parasite and its human host, which can lead to more selective and less toxic drugs. nih.govasm.org
One such critical pathway is the biosynthesis of isoprenoids. Current time information in Tasman District, NZ.nih.gov Isoprenoids are a large and diverse class of molecules essential for various cellular functions, including the formation of sterols like ergosterol (B1671047), which is vital for the integrity of parasite cell membranes, and the synthesis of ubiquinone (Coenzyme Q), a key component of the mitochondrial electron transport chain. nih.govasm.org Enzymes within this pathway, such as farnesyl diphosphate (B83284) synthase (FPPS), squalene (B77637) synthase (SQS), and heptaprenyl diphosphate synthase (Coq1), have been identified as attractive drug targets. Current time information in Tasman District, NZ.asm.org
Overview of BPH-1218 as a Preclinical Investigational Agent
This compound is a preclinical, investigational lipophilic bisphosphonate that has demonstrated significant anti-parasitic activity in laboratory studies. mdpi.comnih.govnih.gov As a member of the bisphosphonate class of compounds, it is an analog of inorganic pyrophosphate. Current time information in Tasman District, NZ.nih.gov Its lipophilic nature is thought to enhance its ability to permeate cell membranes. asm.org
Research has identified this compound as an inhibitor of key enzymes in the isoprenoid biosynthesis pathway of certain parasites. asm.org Specifically, it has been shown to target squalene synthase (SQS) in Trypanosoma cruzi, the causative agent of Chagas disease, and heptaprenyl diphosphate synthase (Coq1) in Toxoplasma gondii, the parasite responsible for toxoplasmosis. mdpi.comnih.govasm.org By inhibiting these enzymes, this compound disrupts the production of essential molecules like ergosterol and ubiquinone, leading to parasite death. nih.govasm.org Preclinical in vitro and in vivo studies have shown that this compound can inhibit the growth of these parasites at nanomolar concentrations and protect mice from lethal infections, highlighting its potential as a lead compound for the development of new anti-parasitic therapies. asm.orgmdpi.comresearchgate.net
Detailed Research Findings on this compound
Preclinical investigations have provided specific data on the inhibitory activity of this compound against parasitic enzymes and its efficacy in cellular and animal models.
Enzyme Inhibition Data
This compound has been shown to be a potent inhibitor of squalene synthase (SQS) from Trypanosoma cruzi (TcSQS) and heptaprenyl diphosphate synthase (Coq1) from Toxoplasma gondii (TgCoq1).
| Target Enzyme | Organism | IC₅₀ (nM) | Host Enzyme (HsSQS) IC₅₀ (nM) |
| Squalene Synthase (SQS) | Trypanosoma cruzi | 31 | 64 |
| Heptaprenyl Diphosphate Synthase (Coq1) | Toxoplasma gondii | 36 | Not Applicable |
| Data sourced from references asm.orgnih.gov. |
In Vitro Efficacy Against Toxoplasma gondii
The compound's effectiveness has been evaluated against various strains of T. gondii tachyzoites, the rapidly replicating stage of the parasite.
| T. gondii Strain | EC₅₀ (µM) |
| RH | 0.3 |
| ME49 | 0.5 |
| Pru | 0.6 |
| Data sourced from reference researchgate.net. |
In Vivo Efficacy in a Toxoplasma gondii Infection Model
In a significant preclinical finding, this compound demonstrated protective effects in mice infected with a lethal dose of T. gondii.
| Study Model | Finding |
| Acute Infection (RH strain) | ED₅₀ = 0.69 mg/kg/day |
| Chronic Infection (Me49-RFP strain) | 50.7% reduction in brain cyst burden |
| Data sourced from references mdpi.comresearchgate.net. |
Properties
CAS No. |
1426824-36-3 |
|---|---|
Molecular Formula |
C15H30N2O6P2 |
Molecular Weight |
396.36 |
IUPAC Name |
1-Decyl-3-(2,2-diphosphonoethyl)1H-imidazolium inner salt |
InChI |
InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |
InChI Key |
GYTSEUQBLYSXFG-UHFFFAOYSA-N |
SMILES |
O=P(C(P(O)(O)=O)C[N+]1=CN(CCCCCCCCCC)C=C1)(O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-1218; BPH 1218; BPH1218; |
Origin of Product |
United States |
Target Identification and Molecular Characterization of Bph 1218 Action
Elucidation of BPH-1218's Primary Molecular Target in Toxoplasma gondii
Research has identified Heptaprenyl Diphosphate (B83284) Synthase, also known as Coq1 (TgCoq1), as the primary molecular target of this compound in Toxoplasma gondii. nih.govasm.orgresearchgate.net This enzyme is crucial for the parasite's ubiquinone biosynthesis pathway. nih.govasm.orgresearchgate.net Ubiquinones, which consist of a quinone head and a lipophilic isoprenoid tail, are vital components of the mitochondrial electron transport chain. asm.orgresearchgate.net TgCoq1 catalyzes the synthesis of the C35 species heptaprenyl diphosphate, which forms the isoprenoid tail of the ubiquinone precursor in T. gondii. nih.govuga.eduresearcher.life
The subcellular localization of TgCoq1 is consistent with its role in the biosynthesis of ubiquinone, a key component of mitochondrial respiration. nih.govresearchgate.net Studies have confirmed that TgCoq1 is localized to the mitochondrion of Toxoplasma gondii. nih.govresearchgate.netuga.edu This localization is critical, as quinones are associated with the inner mitochondrial membrane via their polyprenyl group. nih.govasm.orgresearchgate.net
The essentiality of TgCoq1 for the parasite's survival has been demonstrated through genetic studies. nih.govuga.edu Conditional knockdown of the TgCoq1 gene resulted in a severe growth defect in vitro, confirming that the enzyme is indispensable for the parasite's viability. nih.govasm.org This growth defect could be rescued by complementing the mutant parasite with a functional copy of the TgCoq1 gene. nih.govuga.edu The essential nature of TgCoq1, combined with its specific inhibition by this compound, underscores its potential as a valuable drug target for the treatment of toxoplasmosis. nih.govasm.orgresearchgate.net
Heptaprenyl Diphosphate Synthase (Coq1) as a Key Enzymatic Target
Characterization of this compound's Inhibitory Effects on Related Enzymes
While TgCoq1 is the primary target in Toxoplasma gondii, this compound also exhibits inhibitory activity against other related enzymes, such as squalene (B77637) synthase (SQS), which is involved in sterol biosynthesis.
This compound has been shown to be an inhibitor of squalene synthase (SQS). medchemexpress.commedchemexpress.eu SQS catalyzes the first committed step in sterol biosynthesis, a pathway that is distinct from ubiquinone synthesis but also utilizes isoprenoid precursors. nih.gov The inhibitory activity of this compound against SQS has been characterized, particularly in the context of other parasitic organisms like Trypanosoma cruzi, the agent of Chagas disease. researchgate.net
Kinetic studies have been conducted to compare the inhibitory potency of this compound against SQS from both parasitic and host (human) sources. These investigations reveal a degree of selectivity in its action.
This compound inhibits Trypanosoma cruzi SQS (TcSQS) and human SQS (HsSQS) with differing potencies. The 50% inhibitory concentration (IC50) values indicate that this compound is a potent inhibitor of both enzymes, with a slight preference for the parasitic isoform.
| Enzyme | IC50 (nM) | Source |
|---|---|---|
| Trypanosoma cruzi Squalene Synthase (TcSQS) | 31 | medchemexpress.com |
| Human Squalene Synthase (HsSQS) | 64 | medchemexpress.com |
This data demonstrates that while this compound can inhibit human SQS, it is approximately twice as potent against the T. cruzi enzyme. medchemexpress.com This selectivity is a crucial aspect in the development of anti-parasitic drugs, aiming to maximize efficacy against the pathogen while minimizing effects on the host. Structural studies of this compound bound to human SQS have provided insights into the molecular interactions that govern its inhibitory activity. plos.org
Mechanism of Action: Disruption of Isoprenoid and Ubiquinone Biosynthesis Pathways
BPH-1218 as an Inhibitor of the Ubiquinone Synthesis Pathway
Research has identified this compound as a potent inhibitor of the ubiquinone biosynthesis pathway. asm.orgasm.org Ubiquinones, also known as coenzymes Q, are essential lipid molecules that play a critical role in cellular respiration. asm.orgresearcher.lifeuga.edu They consist of a quinone headgroup, which is responsible for electron transport, and a lipophilic isoprenoid tail that anchors the molecule within cellular membranes, particularly the inner mitochondrial membrane. asm.orgresearchgate.net The synthesis of this isoprenoid tail is a key target of this compound. asm.orgnih.gov Studies focusing on the parasite Toxoplasma gondii have demonstrated that the enzyme Heptaprenyl Diphosphate (B83284) Synthase (TgCoq1), the first enzyme in the ubiquinone synthesis pathway, is a primary target of this compound. asm.orgnih.gov Inhibition of this crucial enzyme disrupts the entire pathway, leading to a deficiency in functional ubiquinone. asm.org Further evidence shows this compound also inhibits ubiquinone (UQ9) biosynthesis in the parasite Trypanosoma cruzi. nih.govresearchgate.net
The specific mechanism by which this compound inhibits ubiquinone synthesis is through the disruption of polyprenyl diphosphate formation. asm.orgasm.orgresearcher.life Prenyldiphosphate synthases are a class of enzymes that catalyze the sequential addition of isopentenyl diphosphate (IPP) units to an allylic diphosphate starter molecule, forming long-chain polyprenyl diphosphates. asm.orgresearcher.lifeuga.edu These polyprenyl diphosphates serve as the precursor for the isoprenoid side chain of ubiquinone.
In Toxoplasma gondii, the enzyme Coq1 has been identified as a heptaprenyl diphosphate synthase, responsible for producing the C35 heptaprenyl diphosphate molecule that forms the side chain of the local ubiquinone, UQ7. asm.org this compound directly inhibits the activity of this enzyme. asm.orgnih.gov Similarly, in Trypanosoma cruzi, this compound has been shown to inhibit the T. cruzi solanesyl diphosphate synthase (TcSPPS) with an IC50 of 60 nM, leading to a significant decrease in UQ9 biosynthesis. nih.govresearchgate.net This demonstrates that this compound targets these long-chain prenyl synthases that are committed to the biosynthesis of quinones. researchgate.net
Table 1: Inhibitory Activity of this compound on Prenyl Synthases
| Enzyme Target | Organism | Effect | Reference |
|---|---|---|---|
| Heptaprenyl Diphosphate Synthase (Coq1) | Toxoplasma gondii | Potent inhibition of enzyme activity. | asm.org |
| Solanesyl Diphosphate Synthase (TcSPPS) | Trypanosoma cruzi | Inhibition with an IC50 of 60 nM. | researchgate.net |
| Squalene (B77637) Synthase (SQS) | Trypanosoma cruzi (TcSQS) | Inhibition with an IC50 of 31 nM. | medchemexpress.com |
| Squalene Synthase (SQS) | Human (HsSQS) | Inhibition with an IC50 of 64 nM. | medchemexpress.com |
The inhibition of ubiquinone synthesis by this compound has profound consequences for mitochondrial function, primarily due to the central role of ubiquinone in the electron transport chain (ETC). asm.orgfrontiersin.org The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates cellular respiration by transferring electrons from donors to acceptors, a process coupled with the pumping of protons to generate ATP. frontiersin.orgsaspublishers.com Ubiquinone acts as a mobile electron carrier, shuttling electrons between ETC complexes, specifically from Complex I and Complex II to Complex III. asm.orgsaspublishers.com
By preventing the formation of the ubiquinone isoprenoid tail, this compound effectively depletes the pool of functional ubiquinone available to the ETC. asm.org This depletion severely compromises the flow of electrons, leading to a breakdown in the integrity of the respiratory chain. asm.orgnih.gov Experimental evidence in T. gondii has shown that genetic or chemical inhibition of Coq1, the target of this compound, results in a significant negative impact on both mitochondrial respiration and the mitochondrial membrane potential, which is essential for ATP synthesis. asm.orgresearchgate.net This disruption of mitochondrial function is a key outcome of the compound's mechanism of action. asm.org
Disruption of Polyprenyl Diphosphate Formation
Linkage to General Isoprenoid Biosynthesis Inhibition by Bisphosphonates
The action of this compound is consistent with the known mechanisms of its chemical class, the bisphosphonates (BPs). rsc.org Bisphosphonates are synthetic analogs of inorganic pyrophosphate (PPi) and are well-established inhibitors of enzymes within the isoprenoid biosynthesis pathway. rsc.orgacs.org Their primary targets are prenyltransferase enzymes, such as farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). researchgate.netacs.orgacs.org
These enzymes catalyze the formation of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are critical branch-point intermediates in the pathway. researchgate.netacs.org These isoprenoids are precursors not only for quinones but also for a wide array of essential molecules, including sterols and dolichols, and are used in the post-translational modification of small GTP-binding proteins (protein prenylation). researchgate.netrsc.org By binding to the substrate site of these enzymes, bisphosphonates block the production of these vital isoprenoid lipids. acs.org this compound, as a lipophilic bisphosphonate, extends this inhibitory profile to the long-chain polyprenyl diphosphate synthases like Coq1, which are specifically involved in ubiquinone synthesis. asm.orgasm.org
Reversal of Inhibitory Effects via Metabolite Supplementation
A key piece of evidence confirming that this compound's primary mechanism of action is the inhibition of the ubiquinone pathway comes from metabolite rescue experiments. asm.orgasm.orgnih.gov In studies with T. gondii, the severe growth inhibition caused by this compound could be significantly reversed by supplementing the culture medium with ubiquinone. asm.orgresearchgate.netnih.gov Specifically, the addition of a long-chain ubiquinone (UQ6, with a C30 tail) was able to rescue the growth defect of parasites treated with this compound. asm.orgasm.orgnih.gov
This rescue demonstrates that the downstream effects of the drug are due to the lack of the pathway's end-product, ubiquinone, rather than off-target toxicity. asm.org By providing the final product externally, the metabolic block caused by this compound is bypassed, restoring cellular function. asm.orgnih.gov Furthermore, parasites engineered to overexpress the target enzyme, TgCoq1, showed a dramatic reduction in their sensitivity to this compound, providing direct evidence that Coq1 is the specific target. asm.orgasm.orgresearchgate.net
Table 2: Evidence for Mechanism of Action of this compound
| Experimental Approach | Observation | Conclusion | Reference |
|---|---|---|---|
| Metabolite Supplementation | Addition of ubiquinone (UQ6) rescues parasite growth inhibited by this compound. | Confirms that this compound's primary target lies within the ubiquinone biosynthesis pathway. | asm.orgasm.orgresearchgate.netnih.gov |
| Target Overexpression | Parasites overexpressing the enzyme TgCoq1 are more resistant to this compound. | Provides direct evidence that TgCoq1 is the pharmacological target of this compound. | asm.orgasm.orgresearchgate.net |
Preclinical Efficacy Studies of Bph 1218 in Vitro
Inhibition of Toxoplasma gondii Growth in Cell Culture Models
BPH-1218 has been shown to inhibit the growth of Toxoplasma gondii in cell culture models. Studies have indicated that this compound is effective at low nanomolar concentrations against T. gondii growth in vitro. wikipedia.orglipidmaps.orgnih.govnih.govguidetopharmacology.org This inhibition is linked to the compound's effect on the parasite's isoprenoid pathway. wikipedia.orgnih.gov
Concentration-Dependent Inhibition of Tachyzoite Proliferation
The inhibitory effect of this compound on T. gondii is concentration-dependent. wikipedia.orglipidmaps.org As the concentration of this compound increases, the proliferation of T. gondii tachyzoites is increasingly inhibited. This dose-response relationship is a fundamental aspect of its antiparasitic activity observed in cell culture experiments.
Quantitative Assessment of Anti-Parasitic Activity (e.g., EC50 values)
Quantitative assessments of this compound's anti-T. gondii activity have been performed using half maximal effective concentration (EC50) values. These values represent the concentration of this compound required to inhibit parasite growth by 50%. Studies have reported comparable EC50 values for this compound across different strains of T. gondii, including type I (RH) and type II (ME49 and Pru) strains. uni.lu For instance, this compound inhibited the growth of RH tachyzoites with an EC50 of 0.3 µM, ME49 tachyzoites with an EC50 of 0.5 µM, and Pru tachyzoites with an EC50 of 0.6 µM. uni.lu
| T. gondii Strain | EC50 (µM) |
| RH | 0.3 |
| ME49 | 0.5 |
| Pru | 0.6 |
These EC50 values demonstrate potent in vitro activity against different genetic types of T. gondii.
Specificity and Selectivity Profiling in Parasitic Cell Lines
Specificity and selectivity profiling have been conducted to understand the molecular target of this compound within parasitic cells. Research indicates that this compound primarily targets the T. gondii enzyme heptaprenyl diphosphate (B83284) synthase (TgCoq1). nih.govnih.govnih.gov TgCoq1 is an essential enzyme for T. gondii growth in vitro and is involved in the synthesis of the isoprenoid chain of ubiquinone. wikipedia.orglipidmaps.orgnih.govnih.govnih.gov
Impact of Target Overexpression on this compound Efficacy
Studies investigating the impact of target overexpression have provided strong evidence for TgCoq1 as the specific target of this compound. Overexpression of the TgCoq1 enzyme in T. gondii cell lines dramatically reduced the growth inhibition caused by this compound. wikipedia.orglipidmaps.orgnih.govnih.govnih.gov This was quantitatively demonstrated by a significant increase in the EC50 value for this compound against the TgCoq1-overexpressing strain compared to the parental strain. nih.govnih.govnih.gov Specifically, a 3-fold increase in EC50 was observed, supporting that this compound's inhibitory effect is mediated through TgCoq1. nih.govnih.gov
Evaluation of this compound Against Other Protozoan Parasites (e.g., Trypanosoma cruzi)
Beyond Toxoplasma gondii, this compound has also been evaluated for its activity against other protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. This compound has been shown to inhibit Trypanosoma cruzi squalene (B77637) synthase (TcSQS) with an IC50 of 31 nM. It also inhibited the T. cruzi solanesyl diphosphate synthase (TcSPPS) with an IC50 of 60 nM. nih.govnih.gov Inhibition of TcSQS by this compound has been shown to decrease endogenous sterol biosynthesis in T. cruzi. This indicates that this compound also targets key enzymes in the isoprenoid and sterol biosynthesis pathways of T. cruzi.
| Enzyme Target (Species) | IC50 (nM) |
| TgCoq1 (Toxoplasma gondii) | 36 |
| TcSPPS (Trypanosoma cruzi) | 60 |
| TcSQS (Trypanosoma cruzi) | 31 |
| HsSQS (Homo sapiens) | 64 |
While this compound inhibits both TcSQS and the human homolog HsSQS, the IC50 values suggest some selectivity for the parasite enzyme.
Preclinical Efficacy Studies of Bph 1218 in Vivo
Murine Models of Acute Toxoplasma gondii Infection
Acute toxoplasmosis is characterized by the rapid proliferation of tachyzoites, which can lead to severe tissue damage and lethal outcomes, particularly with highly virulent strains like the RH strain. Murine models using these strains are crucial for evaluating the ability of a compound to control parasite replication and prevent mortality during this phase of infection.
Protection Against Lethal Infection Outcomes
BPH-1218 has demonstrated protective effects against lethal acute T. gondii infection in murine models. Studies using Swiss Webster mice infected with a lethal dose of the RH strain showed that treatment with this compound protected the mice biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.org. This protection indicates that this compound is effective in controlling the rapidly replicating tachyzoite stage of the parasite in vivo.
Dose-Response Characterization in Animal Models (e.g., ED50 values)
The efficacy of this compound in protecting against lethal acute infection has been characterized through dose-response studies, yielding an effective dose 50% (ED50) value. In Swiss Webster mice infected with the RH strain, the ED50 for this compound was determined to be 0.69 mg/kg/day. biorxiv.orgresearchgate.netnih.govbiorxiv.org This value represents the dose at which 50% of the infected animals are protected from lethal outcomes.
| Parameter | Value (mg/kg/day) | Murine Model | T. gondii Strain |
| ED50 | 0.69 | Swiss Webster | RH |
Murine Models of Chronic Toxoplasma gondii Infection
Chronic toxoplasmosis is established by the formation of tissue cysts containing bradyzoites, primarily in the brain and muscle tissue. These cysts can persist for the lifetime of the host and are largely refractory to current standard treatments. Murine models of chronic infection are used to assess the ability of compounds to reduce the cyst burden and ameliorate associated pathologies and behavioral changes.
Reduction of Parasite Cyst Burden in Host Tissues
This compound has shown efficacy in reducing the parasite cyst burden in the brains of chronically infected mice. Studies using different mouse strains and T. gondii type II strains (Me49-RFP and Pru-GFP) have reported significant reductions in brain cyst numbers following treatment with this compound. In chronically infected CBA/j mice with the Me49-RFP strain, this compound showed a 50.7% reduction in the number of cysts compared to the control group. nih.gov In Swiss Webster mice infected with the Me49-RFP strain, this compound reduced the cyst burden by 73.6%. nih.gov Furthermore, in Balb/c mice infected with the Pru-GFP strain, this compound treatment resulted in a 74.0% reduction in cyst burden. nih.gov
| Murine Model | T. gondii Strain | Cyst Burden Reduction (%) |
| CBA/j | Me49-RFP | 50.7 |
| Swiss Webster | Me49-RFP | 73.6 |
| Balb/c | Pru-GFP | 74.0 |
Amelioration of Infection-Associated Behavioral Alterations
Chronic T. gondii infection in rodents is known to induce behavioral changes, such as hyperactivity. Studies utilizing continuous monitoring of mouse activity have observed hyperactivity during the chronic phase of infection. Treatment with this compound ameliorated this hyperactivity observed in chronically infected mice. nih.govresearchgate.netnih.govasm.orgresearchgate.netuga.eduresearchgate.net
Comparative In Vivo Studies with Related Bisphosphonates and Anti-Parasitic Agents
Comparative studies have evaluated the efficacy of this compound alongside related lipophilic bisphosphonates and established anti-parasitic agents in T. gondii infection models. In chronic infection models, this compound demonstrated comparable efficacy to atovaquone (B601224) (ATQ) in reducing cyst burden. For instance, in Balb/c mice infected with the Pru-GFP strain, this compound showed a 74.0% reduction in cyst burden, while ATQ showed a 71.9% reduction. nih.gov In CBA/j mice infected with the Me49-RFP strain, this compound resulted in a 50.7% cyst reduction, compared to 56.6% with ATQ. nih.gov Another related lipophilic bisphosphonate, BPH-1236, showed a higher reduction of 79.9% in this model. nih.gov
Current standard treatments for toxoplasmosis, such as the combination of pyrimethamine (B1678524) and sulfadiazine (B1682646), are highly effective against the acute tachyzoite stage but exhibit limited efficacy against the bradyzoites within tissue cysts responsible for chronic infection. nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net The mechanism of action of this compound involves the inhibition of T. gondii heptaprenyl diphosphate (B83284) synthase (TgCoq1), an enzyme essential for ubiquinone synthesis in the parasite's mitochondrion. biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org This is distinct from the mechanisms of atovaquone (inhibiting the mitochondrial electron transport chain) and the combination of pyrimethamine and sulfadiazine (inhibiting folate synthesis). nih.govnih.govprobes-drugs.org
| Compound | Efficacy Against Acute Stage (Murine Model) | Efficacy Against Chronic Stage (Cyst Burden Reduction in Mice) | Primary Mechanism of Action Against T. gondii |
| This compound | Protective against lethal infection biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.org | Significant reduction nih.govresearchgate.netnih.govasm.orgresearchgate.netuga.eduresearchgate.netresearchgate.net | Inhibition of TgCoq1 biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org |
| Atovaquone (ATQ) | Effective nih.gov | Significant reduction nih.gov | Inhibition of mitochondrial electron transport chain nih.govnih.gov |
| Pyrimethamine | Highly effective against tachyzoites nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Limited effect on bradyzoites/cysts nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Inhibition of dihydrofolate reductase (folate synthesis) mims.com |
| Sulfadiazine | Highly effective against tachyzoites nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Limited effect on bradyzoites/cysts nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Competitive inhibition of dihydropteroate (B1496061) synthetase (folate synthesis) probes-drugs.orgmims.com |
Structure Activity Relationship Sar and Chemical Biology Investigations of Bph 1218
Analysis of BPH-1218's Lipophilic Bisphosphonate Moiety
This compound is identified as a lipophilic bisphosphonate cdc.govfrontiersin.orggenecards.orgbiorxiv.org. This structural description highlights the presence of two key components: a bisphosphonate group and a lipophilic moiety. The bisphosphonate group, characterized by a P-C-P bond, is known to chelate divalent cations and interact with enzymes involved in phosphoryl transfer or diphosphate (B83284) metabolism. The lipophilic component, typically a hydrocarbon chain or a lipophilic residue, is crucial for influencing the compound's physicochemical properties, such as membrane permeability and distribution within biological systems.
The lipophilic nature of this compound is integral to its mechanism of action, particularly its ability to target specific cellular compartments like the mitochondria in T. gondii, where its target enzyme, heptaprenyl diphosphate synthase (TgCoq1), is localized cdc.govfrontiersin.orgbiorxiv.org. Lipophilic bisphosphonates, including this compound, are understood to inhibit the synthesis of the isoprenoid unit, a process essential for cell growth and the formation of the lipophilic tail of ubiquinone genecards.org. This suggests that the lipophilic moiety facilitates the compound's access to and interaction with the machinery responsible for isoprenoid synthesis within the parasite.
Identification of Key Structural Determinants for Target Binding and Efficacy
Research indicates that this compound exerts its effects by inhibiting key enzymes within the isoprenoid biosynthesis pathway. A primary target identified in Toxoplasma gondii is heptaprenyl diphosphate synthase (TgCoq1) cdc.govfrontiersin.orgbiorxiv.org. This compound has been shown to inhibit T. gondii growth at low nanomolar concentrations, and overexpression of TgCoq1 significantly reduces this inhibitory effect, providing strong evidence for TgCoq1 as a critical target cdc.govfrontiersin.orgbiorxiv.org. The inhibition by this compound and the growth defect observed in a TgCoq1 mutant can be rescued by supplementation with a long-chain ubiquinone (UQ6), further supporting the notion that this compound disrupts the ubiquinone synthesis pathway via TgCoq1 inhibition cdc.govfrontiersin.orgbiorxiv.org.
Beyond TgCoq1, this compound has also been found to inhibit squalene (B77637) synthase (SQS), an enzyme involved in sterol biosynthesis, in both Trypanosoma cruzi (TcSQS) and humans (HsSQS) cir-safety.orgjmb.or.kr. Quantitative data on SQS inhibition by this compound shows IC50 values of 31 nM for TcSQS and 64 nM for HsSQS jmb.or.kr. The inhibition of both TgCoq1 (a polyprenyl synthase) and SQS (a squalene synthase) by this compound suggests that the bisphosphonate moiety likely interacts with the conserved diphosphate binding site present in these prenyl diphosphate synthases, while the lipophilic portion may contribute to the affinity and potentially influence selectivity or cellular localization.
Furthermore, studies indicate that lipophilic bisphosphonates, including this compound, BPH-1236, and BPH-1238, inhibit the initial enzyme of the ubiquinone synthesis pathway and impact mitochondrial function in T. gondii tachyzoites genecards.org. These compounds have also been reported to inhibit TgFPPS, human FPPS, and human GGPPS genecards.org. This broader activity against multiple prenyl diphosphate synthases suggests that the structural determinants for binding involve interactions with conserved features of the diphosphate-binding fold, while variations in the lipophilic moiety may influence the potency and specificity towards different enzymes and organisms.
Detailed research findings on the inhibition of SQS by this compound are presented in the following table:
| Target Enzyme | IC50 (nM) | Organism |
| SQS | 31 | T. cruzi |
| SQS | 64 | Homo sapiens |
Strategies for Medicinal Chemistry Optimization of this compound Analogues
The identification of this compound as an inhibitor of key enzymes in parasitic isoprenoid biosynthesis pathways has led to the investigation of its analogues as potential therapeutic agents. The existence and evaluation of other lipophilic bisphosphonates, such as BPH-1236 and BPH-1238, alongside this compound in studies against T. gondii genecards.orgopenreview.net indicate ongoing medicinal chemistry efforts to optimize this class of compounds.
General strategies in medicinal chemistry optimization involve modifying the chemical structure of lead compounds to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity encyclopedia.pub. For this compound and its analogues, optimization strategies would likely focus on altering the lipophilic moiety and potentially the bisphosphonate core to enhance target engagement, improve cellular uptake into the parasite, increase metabolic stability, and improve selectivity for parasite enzymes over human homologues like HsSQS, human FPPS, and GGPPS genecards.org.
Evaluating the efficacy of analogues against different strains or life stages of parasites (e.g., acute versus chronic T. gondii infection), as demonstrated in studies comparing this compound, BPH-1236, and BPH-1238 genecards.orgopenreview.net, is a key part of the optimization process. This comparative analysis helps identify structural modifications that lead to improved biological activity. While specific details on the design rationale and synthetic strategies for BPH-1236 and BPH-1238 are not extensively detailed in the provided information, their study highlights the approach of synthesizing and evaluating analogues to define the structure-activity relationships more comprehensively and guide further optimization. The goal of such efforts is to develop compounds with improved therapeutic profiles for treating parasitic infections.
Future Directions and Therapeutic Potential of Bph 1218 Research
Exploration of BPH-1218's Broader Spectrum Anti-Parasitic Activity
Initial research has firmly established this compound as a potent agent against both the acute (tachyzoite) and chronic (bradyzoite) stages of Toxoplasma gondii. nih.govnih.govacs.org The compound effectively reduces parasite replication and significantly lowers the cyst burden in the brains of chronically infected mice. nih.govacs.orguga.edu Its mechanism involves the inhibition of TgCoq1, a heptaprenyl diphosphate (B83284) synthase in the parasite's mitochondrion, which is crucial for ubiquinone synthesis. racgp.org.audovepress.comnih.gov
The success against T. gondii logically propels the investigation into this compound's activity against other protozoan parasites that rely on similar metabolic pathways. The isoprenoid biosynthesis pathway is conserved among many pathogens, making it a promising target for broad-spectrum drugs. nih.govasm.orgresearchgate.net Research has indicated that lipophilic bisphosphonates, the class to which this compound belongs, show activity against Plasmodium spp., the causative agents of malaria. nih.gov
Furthermore, studies on Trypanosoma cruzi, the parasite responsible for Chagas disease, have shown that this compound can inhibit its solanesyl diphosphate synthase (TcSPPS), an enzyme related to TgCoq1, and decrease the biosynthesis of ubiquinone (UQ9) in the parasite. racgp.org.au While this compound also demonstrated inhibition of squalene (B77637) synthase (SQS) in T. cruzi, these findings underscore its potential as a multi-target agent in different parasites. Future research should systematically screen this compound against a wider array of parasites, including various species of Leishmania and Cryptosporidium, to fully delineate its anti-parasitic spectrum. nih.gov
Table 1: In Vitro Efficacy (EC₅₀) of this compound Against Toxoplasma gondii Strains EC₅₀ represents the concentration of a drug that gives half-maximal response.
| Parasite Strain | Type | EC₅₀ (µM) | Reference |
|---|---|---|---|
| RH | Type I | 0.3 | nih.govacs.org |
| ME49 | Type II | 0.5 | nih.govacs.org |
| Pru | Type II | 0.6 | nih.govacs.org |
Investigation of Combination Therapies Involving this compound
While this compound shows potent standalone activity, the future of anti-parasitic treatment often lies in combination therapies to enhance efficacy and prevent the development of drug resistance. Current treatments for toxoplasmosis, such as pyrimethamine (B1678524) and sulfadiazine (B1682646), target different metabolic pathways (folate synthesis) than this compound. nih.govuga.edu This distinction presents a clear rationale for exploring combination regimens. A future research direction would be to investigate whether combining this compound with existing anti-toxoplasma drugs results in synergistic or additive effects, potentially allowing for lower concentrations of each drug.
Studies on other bisphosphonates have shown promise for this approach. For instance, the bisphosphonate zoledronate has demonstrated synergistic activity with azole antifungals against various pathogenic fungi by targeting the same ergosterol (B1671047) biosynthesis pathway at different points. A similar strategy could be applied to this compound. Combining it with drugs that also target mitochondrial function but through different mechanisms, such as atovaquone (B601224) (which inhibits the cytochrome bc₁ complex), could prove highly effective. nih.govnih.govacs.org Systematic in vitro checkerboard assays followed by in vivo studies in animal models are necessary to identify the most potent and beneficial drug combinations involving this compound.
Advancements in Delivery Systems for this compound
A significant hurdle for many bisphosphonates is their poor oral bioavailability due to their polarity and negative charge. racgp.org.au Although this compound is a lipophilic derivative designed to overcome this, its therapeutic efficacy could be further enhanced through advanced drug delivery systems. Research into delivery methods for bisphosphonates in other fields offers a roadmap for future work with this compound. nih.gov
Strategies that could be explored include:
Nanoparticle Formulations: Encapsulating this compound in biodegradable polymer nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), could improve its solubility, protect it from degradation, and facilitate targeted delivery. nih.gov
Liposomes: As a lipophilic compound, this compound is an excellent candidate for incorporation into liposomal delivery systems. Liposomes can enhance bioavailability and potentially reduce off-target effects. nih.gov
Polymer Conjugates: Covalently linking this compound to polymers like polyethylene (B3416737) glycol (PEG) or other targeting moieties could improve its pharmacokinetic profile and direct it specifically to infected tissues or cells. nih.govnih.gov
Given that this compound is effective against the chronic, cyst-forming stage of T. gondii in the central nervous system, developing delivery systems that can efficiently cross the blood-brain barrier is a critical future goal. nih.govacs.org
Translational Research Pathways for Novel Anti-Toxoplasma Agents Based on this compound
The research into this compound not only highlights its own therapeutic potential but also validates its target, Coq1, and provides a chemical scaffold for the development of new drugs.
This compound is a zoledronic acid derivative with a specific alkyl chain. acs.org Research comparing it with other lipophilic bisphosphonates, such as BPH-1236 (which has a longer alkyl chain), has shown that modifications to this side chain can impact efficacy. nih.govacs.org This provides a clear path for medicinal chemists to pursue structure-activity relationship (SAR) studies. The goal would be to synthesize and screen a library of this compound analogs with varied chain lengths, branching, and terminal groups to identify compounds with increased potency and specificity for the parasite's Coq1 enzyme over host enzymes. acs.org This targeted drug design could lead to a new generation of inhibitors that are more effective and have an even better therapeutic window.
To facilitate clinical development and monitor treatment efficacy, the identification of reliable biomarkers is essential. Research has shown that the growth inhibition caused by this compound can be rescued by supplementing the culture medium with ubiquinone-6 (UQ₆). dovepress.comnih.gov This finding is pivotal, as it suggests that the levels of ubiquinone or its precursors in the parasite could serve as direct molecular biomarkers of drug activity. A decrease in the parasite's ubiquinone pool following treatment would indicate target engagement and efficacy.
Furthermore, studies have observed that mice chronically infected with T. gondii exhibit hyperactivity, and that treatment with this compound ameliorates this behavioral change, returning activity levels to those of uninfected mice. nih.govnih.govacs.org This behavioral modification serves as a powerful and non-invasive phenotypic biomarker of therapeutic effect, which could be invaluable for preclinical and potentially clinical evaluation of this compound and next-generation Coq1 inhibitors.
Table 2: Rescue of this compound Activity by Ubiquinone-6 (UQ₆) An increase in EC₅₀ in the presence of UQ₆ indicates that UQ₆ rescues the cells from the drug's inhibitory effect, confirming the drug's mechanism of action.
| Compound | Condition | EC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Control | 0.14 | dovepress.com |
| + 50 µM UQ₆ | 1.5 | dovepress.com | |
| BPH-1217 | Control | 0.17 | dovepress.com |
| + 50 µM UQ₆ | 0.59 | dovepress.com | |
| BPH-1236 | Control | 0.08 | dovepress.com |
| + 50 µM UQ₆ | 0.68 | dovepress.com |
Q & A
Q. How can researchers balance brevity and completeness when reporting this compound findings?
- Methodological Answer : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):
- Main Text : Highlight novel conclusions, supported by ≤5 key experiments.
- Supplementary Materials : Archive redundant data (e.g., full spectral libraries, intermediate synthesis steps).
- Citations : Prioritize primary literature over reviews, avoiding excessive self-referencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
